2-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
CAS No.:
Cat. No.: VC15987118
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7N3O2 |
|---|---|
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 2-methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H7N3O2/c1-4-10-5-2-3-9-7(8(12)13)6(5)11-4/h2-3H,1H3,(H,10,11)(H,12,13) |
| Standard InChI Key | XIQUIQLCRJLNFJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(N1)C=CN=C2C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a fused bicyclic system comprising an imidazole ring condensed with a pyridine ring. The carboxylic acid group at position 4 and the methyl group at position 2 distinguish it from related derivatives (Figure 1). Key structural identifiers include:
-
IUPAC Name: 2-methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
-
SMILES: CC1=NC2=C(N1)C=CN=C2C(=O)O
-
InChIKey: XIQUIQLCRJLNFJ-UHFFFAOYSA-N
Physicochemical Characteristics
Predicted collision cross-section (CCS) values for adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior (Table 1) .
Table 1: Predicted CCS Values for Common Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 178.06111 | 134.9 |
| [M+Na]⁺ | 200.04305 | 147.6 |
| [M-H]⁻ | 176.04655 | 133.8 |
The compound’s planar structure and hydrogen-bonding capacity (via the carboxylic acid group) suggest moderate solubility in polar solvents, though experimental data remain scarce .
Synthesis and Preparation
General Synthetic Strategies
While no explicit protocols for this compound are documented, analogous imidazopyridines are synthesized via:
-
Condensation Reactions: Coupling 2-aminopyridine derivatives with carbonyl-containing reagents under acidic conditions .
-
Cyclization Pathways: Intramolecular nucleophilic attack of imine intermediates, followed by aromatization (Scheme 1) .
Scheme 1: Plausible Mechanism for Imidazopyridine Formation
-
Imine formation between a pyridine-amine and aldehyde.
-
Cyclization via nucleophilic attack, yielding dihydroimidazopyridine.
Challenges in Synthesis
Key hurdles include regioselective functionalization at the 4-position and avoiding side reactions at reactive nitrogen centers. Microwave-assisted synthesis and transition-metal catalysis may improve yields, as demonstrated for related compounds .
Biological Activity and Applications
Anticancer Properties
Structural analogs interfere with kinase signaling pathways, such as VEGF and EGFR, which are critical in tumor angiogenesis and proliferation. The methyl group at position 2 could confer metabolic stability, prolonging therapeutic effects in vivo.
Anti-Inflammatory Effects
Imidazopyridines modulate COX-2 and NF-κB pathways, reducing prostaglandin synthesis and cytokine production. The carboxylic acid moiety may act as a bioisostere for sulfonamide groups in conventional NSAIDs, warranting further structure-activity relationship (SAR) studies.
Comparative Analysis with Related Compounds
Positional Isomerism
Comparing 4-carboxylic acid derivatives with positional isomers highlights the impact of substituent placement:
Table 2: Key Differences Among Isomers
The 4-carboxylic acid isomer’s hydrogen-bonding capacity may enhance receptor binding compared to 7-substituted analogs .
Structural Analogues
-
1-Methylimidazo[4,5-b]pyridine-2-carboxylic acid : The shifted pyridine nitrogen alters electron distribution, potentially affecting pharmacokinetics.
-
2-Methylimidazo[4,5-c]pyridine-4-carboxamide: Replacing the carboxylic acid with an amide group improves blood-brain barrier penetration, suggesting tunability for CNS targets.
Current Research and Future Directions
Gaps in Knowledge
No peer-reviewed studies directly investigate this compound, underscoring the need for:
-
Experimental Solubility and Stability Profiles: To guide formulation development.
-
In Vitro and In Vivo Assays: To validate hypothesized antimicrobial and anticancer effects.
Computational Modeling Opportunities
Molecular docking studies could predict interactions with biological targets like dihydrofolate reductase (DHFR) or topoisomerase II, informing lead optimization.
Synthetic Chemistry Innovations
Developing enantioselective routes to access chiral imidazopyridines may unlock new therapeutic applications, particularly in neurology and oncology .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume